molecular formula C22H26Cl2N8O14 B14324268 Ethylenediamine, N-allyl-N',N'-bis(2-chloroethyl)-N-methyl-, dipicrate CAS No. 101468-24-0

Ethylenediamine, N-allyl-N',N'-bis(2-chloroethyl)-N-methyl-, dipicrate

Cat. No.: B14324268
CAS No.: 101468-24-0
M. Wt: 697.4 g/mol
InChI Key: DWJTUPOOCOKQAR-UHFFFAOYSA-N
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Description

Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is a complex organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The dipicrate component indicates the presence of picrate groups, which are often used in explosives and other energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate typically involves the reaction of ethylenediamine with allyl chloride, followed by the introduction of chloroethyl groups and methylation. The final step involves the reaction with picric acid to form the dipicrate salt. The reaction conditions usually require controlled temperatures and the use of solvents like ethanol or acetone.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amines or other derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as temperature control and the use of inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of energetic materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the formation of covalent bonds with these targets, leading to changes in their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediamine, N,N’-bis(2-chloroethyl)-N-methyl-, dipicrate
  • Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-ethyl-, dipicrate
  • Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dinitrate

Uniqueness

Ethylenediamine, N-allyl-N’,N’-bis(2-chloroethyl)-N-methyl-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both allyl and chloroethyl groups, along with the dipicrate moiety, makes it a versatile compound with diverse applications.

Properties

CAS No.

101468-24-0

Molecular Formula

C22H26Cl2N8O14

Molecular Weight

697.4 g/mol

IUPAC Name

bis(2-chloroethyl)-[2-[methyl(prop-2-enyl)azaniumyl]ethyl]azanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C10H20Cl2N2.2C6H3N3O7/c1-3-6-13(2)9-10-14(7-4-11)8-5-12;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3H,1,4-10H2,2H3;2*1-2,10H

InChI Key

DWJTUPOOCOKQAR-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC[NH+](CCCl)CCCl)CC=C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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